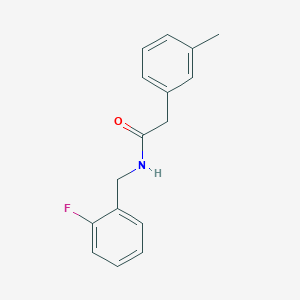
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DH-CBD, which stands for N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. DH-CBD is a synthetic derivative of cannabidiol (CBD) that has been modified to enhance its potency and effectiveness.
作用机制
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide exerts its effects by modulating the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide acts as an agonist of the CB1 and CB2 receptors, which are the primary receptors of the ECS. By activating these receptors, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide also has a high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has some limitations. It is a synthetic compound that may not fully mimic the effects of natural cannabinoids. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
未来方向
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has shown promise as a potential therapeutic agent for various diseases and conditions. Future research should focus on further elucidating the mechanism of action of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and exploring its therapeutic potential in preclinical and clinical studies. Additionally, research should focus on developing more potent and selective derivatives of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide that could be used for therapeutic purposes.
合成方法
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is synthesized through a multistep process that involves the reaction of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide with various reagents. The first step involves the protection of the hydroxyl group of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide using a suitable reagent. The protected 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is then reacted with a cyclohexylamine derivative to form the amide bond. The resulting product is then deprotected to yield DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide.
科学研究应用
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective properties. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have anticancer properties and may be useful in the treatment of various types of cancers.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-9-13(2)11-15(10-12)22-14(3)18(21)19(4)16-7-5-6-8-17(16)20/h9-11,14,16-17,20H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNDLZFKOMCRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)

![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381639.png)
![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)